Hydroxycitric acid
Overview
Description
It is a derivative of citric acid and is known for its potential health benefits, particularly in weight management and obesity treatment . Hydroxycitric acid has gained significant attention due to its ability to inhibit the enzyme ATP-citrate lyase, which plays a crucial role in the synthesis of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycitric acid can be extracted from the rind of Garcinia cambogia through a series of steps involving dehydration, extraction, and crystallization. The most efficient extraction method involves refluxing the dehydrated rind in ethanol at 60°C for several hours . The extract is then neutralized, washed, and subjected to acid hydrolysis, followed by decolorization and concentration to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar extraction process but on a larger scale. The rind is processed in large extraction units, and the resulting extract is purified through crystallization and drying techniques. The final product is often stabilized by forming salts of this compound to enhance its shelf life and stability .
Chemical Reactions Analysis
Types of Reactions: Hydroxycitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in esterification reactions to form esters and can also undergo hydrolysis to yield its lactone form .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound often require catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed:
Esterification: Formation of esters such as ethyl hydroxycitrate.
Hydrolysis: Conversion to its lactone form, which is more stable and commonly used in supplements.
Scientific Research Applications
Hydroxycitric acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its potential as a green reducing agent in the synthesis of metal nanoparticles .
Biology:
- Investigated for its role in regulating lipid metabolism and reducing fat accumulation in cells.
- Studied for its antioxidant properties and ability to scavenge free radicals .
Medicine:
- Widely researched for its anti-obesity effects and potential to reduce body weight and fat synthesis.
- Explored for its potential in managing diabetes, inflammation, and oxidative stress-related disorders .
Industry:
- Used in the formulation of dietary supplements and nutraceuticals.
- Incorporated in cosmetic products for its potential skin benefits .
Mechanism of Action
Hydroxycitric acid exerts its effects primarily by inhibiting the enzyme ATP-citrate lyase, which is involved in the conversion of citrate to acetyl-CoA, a precursor for fatty acid synthesis . By inhibiting this enzyme, this compound reduces the production of fatty acids and cholesterol, leading to decreased fat accumulation and weight loss . Additionally, this compound has been shown to increase the levels of serotonin, a neurotransmitter that regulates appetite and mood .
Comparison with Similar Compounds
Citric Acid: Commonly found in citrus fruits, used as a preservative and flavoring agent.
Malic Acid: Found in apples and other fruits, used in food and beverage industries.
Tartaric Acid: Found in grapes, used in winemaking and as a stabilizing agent in food products.
Hydroxycitric acid stands out due to its specific biological activities and potential therapeutic applications, particularly in weight management and metabolic health .
Properties
IUPAC Name |
(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276669, DTXSID601045116 | |
Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Hydroxycitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27750-10-3, 4373-35-7 | |
Record name | (-)-Hydroxycitric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Garcinia acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Hydroxycitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCITRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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